molecular formula C27H33N3O3 B10989455 N-[3-(acetylamino)phenyl]-2'-(2-methylpropyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

N-[3-(acetylamino)phenyl]-2'-(2-methylpropyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B10989455
M. Wt: 447.6 g/mol
InChI Key: CWTCFINBUZGNPC-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-2’-(2-methylpropyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-2’-(2-methylpropyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps:

    Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline core.

    Spirocyclization: The cyclohexane ring is introduced through a spirocyclization reaction, which involves the formation of a new carbon-carbon bond.

    Acetylation: The acetylamino group is introduced via acetylation of an amine group using acetic anhydride.

    Final Coupling: The final step involves coupling the isoquinoline core with the spirocyclohexane moiety under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline core, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.

Medicine

    Drug Development: Its unique structure makes it a candidate for drug development, particularly for targeting specific receptors or enzymes.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-2’-(2-methylpropyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active sites, while the spirocyclic structure provides steric hindrance, affecting the binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(acetylamino)phenyl]-2’-(2-methylpropyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide analogs: Compounds with similar spirocyclic structures but different substituents.

    Isoquinoline derivatives: Compounds with the isoquinoline core but lacking the spirocyclic structure.

Uniqueness

    Structural Complexity: The spirocyclic structure is relatively rare and provides unique chemical properties.

    Functional Groups: The presence of both acetylamino and carbonyl groups allows for diverse chemical reactivity.

This compound’s unique structure and diverse reactivity make it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C27H33N3O3

Molecular Weight

447.6 g/mol

IUPAC Name

N-(3-acetamidophenyl)-2-(2-methylpropyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide

InChI

InChI=1S/C27H33N3O3/c1-18(2)17-30-26(33)23-13-6-5-12-22(23)24(27(30)14-7-4-8-15-27)25(32)29-21-11-9-10-20(16-21)28-19(3)31/h5-6,9-13,16,18,24H,4,7-8,14-15,17H2,1-3H3,(H,28,31)(H,29,32)

InChI Key

CWTCFINBUZGNPC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)C2=CC=CC=C2C(C13CCCCC3)C(=O)NC4=CC=CC(=C4)NC(=O)C

Origin of Product

United States

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